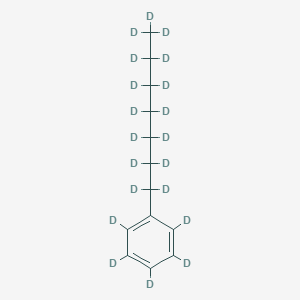
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid
Overview
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid (DMOC) is an important organic compound used for a variety of purposes in the laboratory. It is a derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. DMOC is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. DMOC is also used in the study of enzyme-catalyzed reactions and in the study of the mechanisms of action of drugs.
Scientific Research Applications
Chemical Synthesis and Reaction Studies : Research has explored the reaction mechanisms and synthesis of isoquinoline derivatives. For example, Deady and Rodemann (2001) investigated the reactions of homophthalic acid with aza analogues, providing insights into the synthesis of various isoquinoline derivatives Deady & Rodemann, 2001.
Anticancer Activity : Studies have also focused on the synthesis of isoquinoline derivatives for evaluating their anticancer effects. Gaber et al. (2021) synthesized new isoquinoline carboxylic acid derivatives, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line Gaber et al., 2021.
Antiviral Research : The synthesis of isoquinoline derivatives has been explored for antiviral properties. Ivashchenko et al. (2014) studied new isoquinoline carboxylic acid derivatives for their cytotoxicities and antiviral activities, noting specific efficacy against influenza Ivashchenko et al., 2014.
Organic Synthesis Applications : The preparation and utility of isoquinoline derivatives in organic synthesis have been documented. For instance, an improved method for synthesizing hydroxy-methyl-isoquinoline carboxylic acid derivatives was described by Blanco et al. (2006), highlighting the importance of such compounds in chemical synthesis Blanco et al., 2006.
Structural and Computational Studies : The structural characterization and computational analysis of isoquinoline derivatives have been a focus to understand their chemical behavior. Halim and Ibrahim (2017) conducted density functional theory (DFT) calculations on a novel isoquinoline derivative, providing insights into its electronic structure and potential applications Halim & Ibrahim, 2017.
properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-5-7-3-2-4-8(11(14)15)9(7)10(12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUJNHOVKHARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)




![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)


![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)